

An In-Depth Technical Guide to HO-PEG15-OH: Structure, Properties, and Applications

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Compound of Interest		
Compound Name:	HO-PEG15-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **HO-PEG15-OH**, a discrete polyethylene glycol (dPEG®) molecule. It details its molecular structure and weight, and explores its applications in bioconjugation, drug delivery, and surface modification, complete with illustrative experimental workflows and characterization methodologies.

Core Properties of HO-PEG15-OH

HO-PEG15-OH is a linear polymer composed of 15 ethylene glycol units, terminating with hydroxyl (-OH) groups at both ends. Unlike traditional polydisperse PEGs, which are mixtures of molecules with varying chain lengths, **HO-PEG15-OH** is a discrete, monodisperse compound with a precisely defined molecular weight and structure. This uniformity is critical for applications requiring high precision and reproducibility, such as in pharmaceutical development and diagnostics.[1][2][3]

Molecular Structure and Weight

The chemical structure of **HO-PEG15-OH** can be represented as:

HO-(CH₂CH₂O)₁₅-H

This structure consists of a flexible, hydrophilic polyether backbone. The terminal hydroxyl groups are the primary sites for chemical modification and conjugation.



All quantitative data for **HO-PEG15-OH** is summarized in the table below:

Property	Value	Reference
Chemical Formula	C30H62O16	[4][5]
Molecular Weight	~678.8 g/mol	[4][5]
Number of Repeating Ethylene Oxide Units	15	[6]
CAS Number	28821-35-4	[4][5]
Appearance	White to off-white solid or waxy substance	[4][5]
Solubility	Soluble in water and most organic solvents	[7][8]

Applications in Research and Drug Development

The biocompatibility, hydrophilicity, and defined structure of **HO-PEG15-OH** make it a valuable tool in various biomedical applications.[5][8]

Bioconjugation and Drug Delivery

HO-PEG15-OH serves as a flexible linker to connect therapeutic molecules to targeting ligands, such as peptides or antibodies.[4][9] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated drug by:

- Increasing hydrodynamic volume: This can reduce renal clearance and prolong circulation half-life.[10][11]
- Enhancing solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.
- Reducing immunogenicity: The "stealth" properties of PEG can help to shield the conjugated molecule from the immune system.[10]



The use of a discrete PEG linker like **HO-PEG15-OH** ensures the production of a homogeneous conjugate, which is crucial for regulatory approval and consistent therapeutic outcomes.[1]

Surface Modification

The terminal hydroxyl groups of **HO-PEG15-OH** can be used to modify the surfaces of nanoparticles, liposomes, and medical devices.[12][13] This surface functionalization can:

- Prevent protein adsorption (biofouling): The hydrophilic PEG layer creates a hydration shell that repels proteins and other biomolecules.[13]
- Improve colloidal stability: For nanoparticles, a PEG coating provides steric hindrance that prevents aggregation.[12][14]
- Provide reactive sites for further functionalization: One hydroxyl group can be used to attach
 the PEG to a surface, leaving the other available for the conjugation of targeting molecules
 or imaging agents.

Experimental Protocols and Methodologies

While specific protocols will vary depending on the application, the following sections outline general methodologies for the use and characterization of **HO-PEG15-OH**.

Activation of Terminal Hydroxyl Groups for Bioconjugation

The hydroxyl groups of **HO-PEG15-OH** are not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, they typically need to be "activated" to a more reactive species.

Protocol: Monotosylation of **HO-PEG15-OH**

This protocol describes the selective activation of one hydroxyl group, which is a key step in creating a heterobifunctional linker.[15]

Foundational & Exploratory

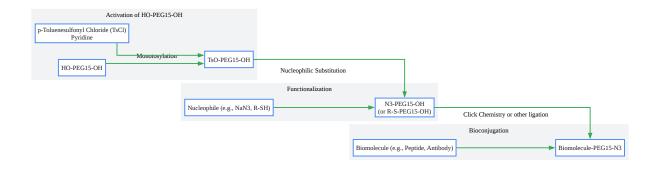




- Dissolution: Dissolve HO-PEG15-OH in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
- Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
- Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent to the reaction mixture at 0°C. The molar ratio of PEG-diol to TsCl should be carefully controlled to favor mono-substitution.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up and Purification: Once the reaction is complete, quench the reaction with water and
 extract the product into an organic solvent. The monotosylated product can be purified from
 the starting material and the ditosylated byproduct by column chromatography.

The resulting monotosylated PEG can then be used in subsequent nucleophilic substitution reactions to introduce other functional groups, such as azides or thiols.[4][9]





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Activation and functionalization of **HO-PEG15-OH** for bioconjugation.

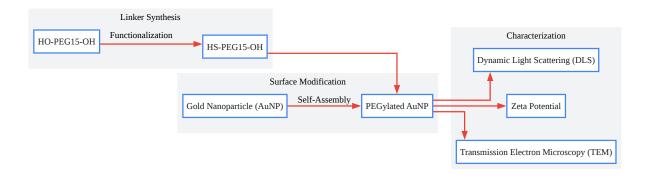
Surface Modification of Gold Nanoparticles

This protocol outlines a general procedure for coating gold nanoparticles (AuNPs) with a thiol-functionalized PEG derived from **HO-PEG15-OH**.

- Synthesis of Thiol-PEG: Convert one of the hydroxyl groups of HO-PEG15-OH to a thiol (-SH) group, for example, by reacting the monotosylated PEG with sodium hydrosulfide.[15]
- Nanoparticle Suspension: Prepare a colloidal suspension of gold nanoparticles in water.
- PEGylation: Add the thiol-PEG derivative to the AuNP suspension and stir gently at room temperature. The thiol group will spontaneously form a dative bond with the gold surface.



- Purification: Remove excess and unbound PEG by centrifugation and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step several times.
- Characterization: Characterize the PEGylated AuNPs to confirm successful surface modification (see section 3.3).



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Workflow for surface modification of gold nanoparticles with PEG.

Characterization Techniques

The purity, molecular weight, and successful functionalization of **HO-PEG15-OH** and its derivatives should be confirmed using appropriate analytical techniques.



Technique	Purpose	Expected Results for HO- PEG15-OH
Nuclear Magnetic Resonance (NMR) Spectroscopy	To confirm the chemical structure and the successful modification of the terminal groups.[6][16]	¹ H NMR will show a large peak corresponding to the repeating ethylene glycol protons (-O-CH ₂ -CH ₂ -O-) and distinct peaks for the terminal hydroxyl groups. After functionalization, new peaks corresponding to the introduced functional group will appear, and the peaks for the terminal protons will shift.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)	To determine the molecular weight and polydispersity index (PDI).	For a discrete PEG like HO- PEG15-OH, GPC will show a single, sharp peak, indicating a very low PDI (close to 1.0).
Mass Spectrometry (e.g., MALDI-TOF)	To precisely determine the molecular weight.	A single major peak corresponding to the exact molecular weight of HO- PEG15-OH (plus the mass of the cationizing agent) is expected.
Fourier-Transform Infrared (FTIR) Spectroscopy	To identify the presence of specific functional groups.	A broad peak characteristic of the O-H stretch of the hydroxyl groups will be present. After functionalization, new peaks corresponding to the added groups (e.g., azide, carbonyl) will appear.

Conclusion

HO-PEG15-OH, as a discrete and well-defined molecule, offers significant advantages over traditional polydisperse PEGs in applications that demand high purity and reproducibility. Its



bifunctional nature allows it to be used as a versatile linker in bioconjugation and a surface modifier for a wide range of materials. The experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize **HO-PEG15-OH** in their work, contributing to the advancement of targeted therapeutics, diagnostics, and advanced biomaterials.

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